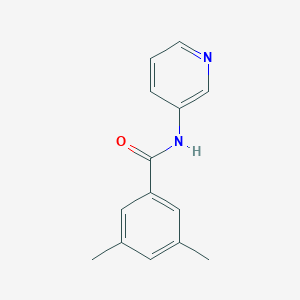
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone, also known as DT-13, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. In
作用機序
The exact mechanism of action of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been shown to inhibit the activity of several enzymes and proteins involved in cell proliferation and inflammation, such as AKT, NF-κB, and COX-2.
Biochemical and Physiological Effects:
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and metastasis of tumors, and reduce inflammation in various animal models. Additionally, 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been shown to have antiviral activity against several viruses, including influenza and dengue virus.
実験室実験の利点と制限
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone is its low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its chemical structure to improve its bioavailability and efficacy, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to assess the safety and toxicity of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone in vivo.
In conclusion, 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone is a synthetic compound with promising therapeutic potential for various diseases. Its biological activities, mechanism of action, and biochemical and physiological effects have been extensively studied, and there are several future directions for research on this compound. However, more studies are needed to fully understand its therapeutic potential and to optimize its chemical structure for better efficacy and bioavailability.
合成法
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 3,4-dimethoxyphenylacetyl chloride to form an intermediate compound, which is then treated with sodium sulfide to yield 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone.
科学的研究の応用
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Several studies have investigated the potential of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone as a therapeutic agent for various diseases, such as cancer and viral infections.
特性
製品名 |
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone |
|---|---|
分子式 |
C13H15NO3S2 |
分子量 |
297.4 g/mol |
IUPAC名 |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C13H15NO3S2/c1-16-11-4-3-9(7-12(11)17-2)10(15)8-19-13-14-5-6-18-13/h3-4,7H,5-6,8H2,1-2H3 |
InChIキー |
SZVSXZKPORJKHF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NCCS2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NCCS2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B269782.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
![1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)
![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)